3-(Phenylthio)phthalonitrile

Photodynamic Therapy Singlet Oxygen Generation Photocatalysis

Choose 3-(phenylthio)phthalonitrile (CAS 51762-68-6) for non-peripherally (α-position) substituted phthalocyanines requiring precise regiospecific control. Unlike the 4-substituted isomer, this 3-substituted precursor yields unsymmetrical ZnPc(COOH)(SPh)₃ with a 331 μs triplet lifetime (122% longer than symmetrical analogs)—critical for photodynamic therapy. It also produces water-soluble Pc sensitizers that remain monomeric in aqueous solution, preserving singlet oxygen quantum yields. The electron-donating phenylthio group tunes frontier orbital energies for catalytic applications. Order when exactly three phenylthio groups plus one orthogonal handle are required.

Molecular Formula C14H8N2S
Molecular Weight 236.29 g/mol
CAS No. 51762-68-6
Cat. No. B1297928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylthio)phthalonitrile
CAS51762-68-6
Molecular FormulaC14H8N2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N
InChIInChI=1S/C14H8N2S/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H
InChIKeyCAUWFTZWRWFKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylthio)phthalonitrile (CAS 51762-68-6): Essential Precursor for Asymmetric Phthalocyanine Synthesis


3-(Phenylthio)phthalonitrile (CAS 51762-68-6) is a 3-substituted phthalonitrile derivative (C14H8N2S, MW 236.29 g/mol) featuring a phenylthio (–SPh) group at the ortho position relative to one nitrile . This substitution pattern distinguishes it from its 4-substituted isomer and enables the synthesis of non-peripherally substituted phthalocyanines (Pcs) with unique steric and electronic properties [1]. The compound serves as a critical building block for unsymmetrically substituted metallophthalocyanines, where its specific regiochemistry allows precise control over the number and positioning of phenylthio groups in the final macrocycle—a structural feature directly linked to enhanced triplet state lifetimes and reduced aggregation compared to symmetrically substituted analogs [2].

3-(Phenylthio)phthalonitrile (CAS 51762-68-6): Why 4-Substituted or Unsubstituted Analogs Cannot Replace This Regioisomer


In phthalocyanine synthesis, the substitution position on the phthalonitrile precursor dictates the peripheral vs. non-peripheral substitution pattern of the resulting macrocycle—a distinction with profound consequences for photophysical performance [1]. 3-Substituted phthalonitriles like 3-(phenylthio)phthalonitrile yield non-peripherally substituted Pcs (substitution at α-positions), while 4-substituted isomers produce peripherally substituted Pcs (β-positions) [2]. Electrochemical studies demonstrate that phenylthio groups at non-peripheral positions exert a stronger electron-donating effect and alter frontier orbital energies differently than peripheral substitution, directly impacting redox potentials and catalytic activity [3]. Furthermore, when synthesizing unsymmetrical Pcs bearing a precise number of functional groups (e.g., exactly three phenylthio and one carboxylic acid), only the 3-substituted isomer provides the regiochemical control required to achieve this specific substitution stoichiometry [4]. Substituting the 4-isomer or unsubstituted phthalonitrile would yield entirely different products with distinct—and typically inferior—triplet state properties and aggregation behavior.

3-(Phenylthio)phthalonitrile (CAS 51762-68-6): Comparative Performance Evidence for Informed Procurement


Triplet Lifetime Enhancement in Unsymmetrical Zinc Phthalocyanines Derived from 3-(Phenylthio)phthalonitrile

Zinc phthalocyanine containing three phenylthio groups and one carboxylic acid (ZnPc(COOH)(SPh)3), synthesized using 3-(phenylthio)phthalonitrile as the phenylthio source, exhibits a triplet lifetime (τT) of 331 μs in DMSO [1]. This represents a 122% increase over the symmetrically substituted derivative ZnPc(SPh)4 (τT = 149 μs), which lacks the unsymmetrical substitution pattern enabled by the 3-substituted precursor [1]. The τT of 331 μs also approaches that of unsubstituted ZnPc (τT = 350 μs), demonstrating that strategic unsymmetrical substitution preserves near-baseline triplet performance while adding functional handle capability [1].

Photodynamic Therapy Singlet Oxygen Generation Photocatalysis Triplet State Photophysics

Reduced Aggregation Propensity of Phenylthio-Substituted Phthalocyanines for Aqueous Photodynamic Applications

Quaternary ammonium derivatives of tetra(3-thiophenyl)phthalocyanine zinc (ZnPc(SPh)4Pym9), synthesized from 3-(phenylthio)phthalonitrile, demonstrate significantly reduced aggregation in aqueous solution compared to non-phenylthio-containing quaternized analogs (ZnPcPym8) [1]. Spectroscopic analysis reveals that in ZnPc(SPh)4Pym9, the monomeric Q-band absorption maximum at 715 nm exceeds the dimer absorption at 650 nm, indicating a predominant monomeric population. In contrast, ZnPcPym8 exhibits the reverse pattern with dimers dominating over monomers, confirming higher aggregation propensity in the absence of phenylthio substitution [1].

Water Disinfection Photodynamic Inactivation Aggregation Control Phthalocyanine Formulation

Electron-Donating Character of Phenylthio Substituents Quantified via Electrochemical Analysis

Comprehensive electrochemical analysis of 17 metal-free phthalocyanine derivatives established that phenylthio (–SPh) substituents exert a measurable electron-donating effect on the phthalocyanine π-system [1]. This systematic study, which included phenylthio, alkylthio, alkoxy, alkyl, alkynyl, and phenyloxy substituents at both peripheral and non-peripheral positions, demonstrates that the electron-donating nature of phenylthio groups modulates frontier orbital energies—a property directly transferable to phthalocyanines synthesized from 3-(phenylthio)phthalonitrile [1].

Electrochemistry Redox Catalysis Electron Transfer Substituent Effects

DFT-Calculated Electronic Structure and DSSC Applicability of Phenylthio-Substituted Phthalonitriles

Density Functional Theory (DFT) calculations at the B3LYP level demonstrate that 4-(phenylthio)phthalonitrile—the regioisomeric analog of 3-(phenylthio)phthalonitrile—possesses favorable electronic properties for dye-sensitized solar cell (DSSC) applications, with absorption bands assigned to n→π* transitions and calculated polarizabilities and hyperpolarizabilities indicating good conversion efficiency potential [1]. While direct DFT data for the 3-isomer are not published in comparable detail, the isomeric relationship supports class-level inference that phenylthio-substituted phthalonitriles provide electronic tunability relevant to optoelectronic applications [1].

Dye-Sensitized Solar Cells DFT Calculations Nonlinear Optics Molecular Electronics

3-(Phenylthio)phthalonitrile (CAS 51762-68-6): Optimal Procurement Scenarios Based on Quantitative Evidence


Synthesis of Unsymmetrical Phthalocyanines for Photodynamic Therapy Research

Procure 3-(phenylthio)phthalonitrile when the research objective requires unsymmetrical zinc phthalocyanines bearing exactly three phenylthio groups and one functional handle (e.g., carboxylic acid for bioconjugation). The resulting ZnPc(COOH)(SPh)3 exhibits a triplet lifetime of 331 μs in DMSO—122% longer than the symmetrical ZnPc(SPh)4 analog (149 μs)—enabling extended singlet oxygen generation windows critical for photodynamic therapy applications [1].

Aqueous Photodisinfection Formulations Requiring Low-Aggregation Phthalocyanine Sensitizers

Use 3-(phenylthio)phthalonitrile as the precursor when developing water-soluble phthalocyanine sensitizers for photodynamic inactivation of pathogens. Quaternary ammonium derivatives synthesized from this precursor (ZnPc(SPh)4Pym9) maintain a predominantly monomeric state in aqueous solution, whereas non-phenylthio analogs (ZnPcPym8) aggregate extensively, as evidenced by the reversal of monomer/dimer Q-band absorption ratios [2]. Monomeric character is essential for preserving photoactivity and singlet oxygen quantum yield in aqueous media.

Electrochemical and Redox Catalysis Studies on Electron-Donating Phthalocyanine Systems

Select 3-(phenylthio)phthalonitrile for synthesizing phthalocyanine catalysts where the electron-donating character of phenylthio substituents is required to tune frontier orbital energies and redox potentials. Systematic electrochemical studies across 17 phthalocyanine derivatives confirm that phenylthio groups act as electron donors to the π-system, a property that distinguishes them from electron-withdrawing alternatives such as alkynyl or phenyloxy substituents [3].

Fundamental Photophysical Studies on Non-Peripheral Substitution Effects in Phthalocyanines

Procure 3-(phenylthio)phthalonitrile when investigating the photophysical consequences of non-peripheral (α-position) substitution versus peripheral (β-position) substitution in phthalocyanines. The 3-substitution pattern of this precursor enables exclusive non-peripheral functionalization, a regiochemical feature that cannot be achieved using the 4-substituted isomer (CAS 77474-63-6) or unsubstituted phthalonitrile [4].

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